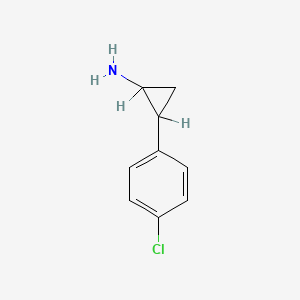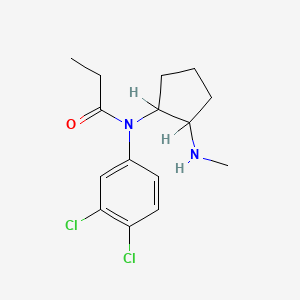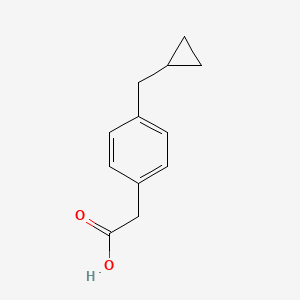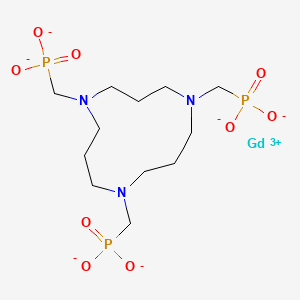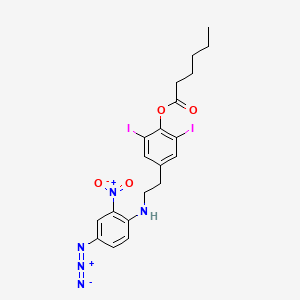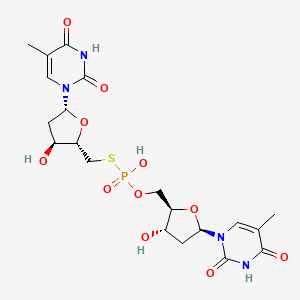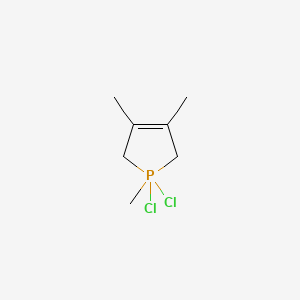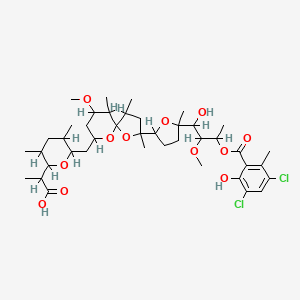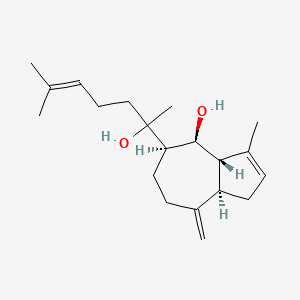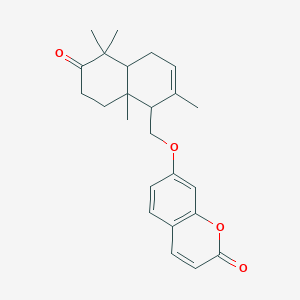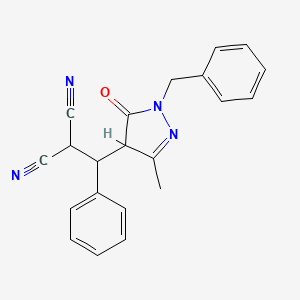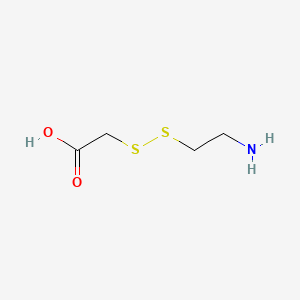
2-(2-Aminoethyldisulfanyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminoethyldisulfanyl)acetic acid is an organic compound with the molecular formula C4H9NO2S2. It is known for its unique structure, which includes a disulfide bond and an amino group. This compound is used in various scientific research fields due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyldisulfanyl)acetic acid typically involves the reaction of cysteamine with mercaptoacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the disulfide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Aminoethyldisulfanyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amino group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, and substituted amino acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(2-Aminoethyldisulfanyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular redox reactions and as a potential antioxidant.
Wirkmechanismus
The mechanism of action of 2-(2-Aminoethyldisulfanyl)acetic acid involves its ability to participate in redox reactions. The disulfide bond can be reduced to form thiols, which can then interact with various molecular targets and pathways. This compound is known to affect cellular redox balance and has been studied for its potential antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cysteamine: A related compound with a similar structure but without the disulfide bond.
Mercaptoacetic acid: Another related compound used in the synthesis of 2-(2-Aminoethyldisulfanyl)acetic acid.
Uniqueness
This compound is unique due to its disulfide bond, which imparts distinctive chemical properties and reactivity. This makes it valuable in various research applications, particularly in studies involving redox reactions and antioxidant activity .
Eigenschaften
CAS-Nummer |
638-43-7 |
|---|---|
Molekularformel |
C4H9NO2S2 |
Molekulargewicht |
167.3 g/mol |
IUPAC-Name |
2-(2-aminoethyldisulfanyl)acetic acid |
InChI |
InChI=1S/C4H9NO2S2/c5-1-2-8-9-3-4(6)7/h1-3,5H2,(H,6,7) |
InChI-Schlüssel |
BQRGTQZYMKFACX-UHFFFAOYSA-N |
SMILES |
C(CSSCC(=O)O)N |
Kanonische SMILES |
C(CSSCC(=O)O)N |
Key on ui other cas no. |
638-43-7 |
Synonyme |
aminoethyldithioacetic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![17-(1,5-Dimethyl-hex-4-enyl)-4,4,13,14-tetramethyl-tetradecahydro-cyclopropa[9,10]cyclopenta[a]phenanthren-3-ol](/img/structure/B1231814.png)
